molecular formula C21H23BrN4O3S2 B2505295 N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide CAS No. 391227-74-0

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide

Cat. No. B2505295
M. Wt: 523.46
InChI Key: CRERADOZHQXUIY-UHFFFAOYSA-N
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Description

The compound "N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide" is a derivative of benzamide with a thiadiazole ring, which is a heterocyclic compound containing both sulfur and nitrogen. This class of compounds is known for its biological properties and has been the subject of various studies to explore its potential in medicinal chemistry.

Synthesis Analysis

The synthesis of related thiadiazole benzamide derivatives has been reported using different methods. For instance, a series of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives were synthesized using a solvent-free method under microwave irradiation . This approach is advantageous due to its efficiency and reduced environmental impact. Although the exact synthesis of the compound is not detailed in the provided papers, similar methods could potentially be applied for its synthesis.

Molecular Structure Analysis

The molecular structure of thiadiazole benzamide derivatives is characterized by the presence of a thiadiazole ring attached to a benzamide moiety. The crystal structure of a related compound, N-(2-(N-methylsulfamoyl)phenyl)formamide, was determined using X-ray crystallography, which revealed intramolecular and intermolecular hydrogen bonding that contributes to the stability of the crystal . These structural analyses are crucial for understanding the interaction of the compound with biological targets.

Chemical Reactions Analysis

The chemical reactivity of thiadiazole benzamide derivatives can be influenced by the substituents on the thiadiazole and benzamide rings. For example, the introduction of a bromine atom on the phenyl ring, as in the compound of interest, could affect its reactivity and interaction with biological molecules. The papers provided do not detail specific reactions of the compound , but they do suggest that the functional groups present in these molecules can be modified to enhance their biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole benzamide derivatives can vary depending on their specific substituents. For instance, the introduction of fluorine-boron complexes to the benzamide derivatives containing thiadiazoles resulted in compounds with excellent photophysical properties, such as large Stokes shifts and solid-state fluorescence . These properties are important for the potential application of these compounds in imaging or as fluorescent markers. The papers do not provide specific data on the physical and chemical properties of "N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide," but similar analyses could be conducted to determine its solubility, stability, and other relevant characteristics.

Scientific Research Applications

Anticancer Evaluation and Docking Studies

A study focused on the synthesis of novel Schiff’s bases containing a thiadiazole scaffold and benzamide groups, which are known for their significant biological properties. These compounds were evaluated for their anticancer activity against various human cancer cell lines, including melanoma, leukemia, cervical cancer, and breast cancer. The study found that most of the synthesized compounds exhibited promising anticancer activity, with some showing GI50 values comparable to that of the standard drug Adriamycin. Molecular docking studies were performed to predict the mechanism of action, and a computational study was conducted to predict the compounds' ADMET properties, indicating good oral drug-like behavior (Tiwari et al., 2017).

Antimicrobial and Antifungal Activities

Research on sulfonyl-substituted nitrogen-containing heterocyclic systems, including derivatives of 1,3,4-thiadiazoles, revealed their sensitivity to both Gram-positive and Gram-negative bacteria. Moreover, these compounds exhibited antifungal activity against Candida albicans, identifying a particular compound with high antimicrobial activity for further studies (Sych et al., 2019).

Synthesis and Biological Activity of Triazolo Thiadiazole Derivatives

Another study reported the synthesis of heterocyclic compounds derived from triazolo thiadiazole, characterized by spectral studies. These compounds were evaluated for antibacterial and antifungal activities against various bacteria and fungi, showcasing the potential of thiadiazole derivatives in developing new antimicrobial agents (Patel & Patel, 2015).

Photosensitizer for Photodynamic Therapy

The synthesis and characterization of new zinc phthalocyanine derivatives substituted with thiadiazole benzamide groups were explored for their use as photosensitizers in photodynamic therapy. These derivatives showed excellent fluorescence properties, high singlet oxygen quantum yield, and suitable photodegradation quantum yield, indicating their potential as Type II photosensitizers for cancer treatment (Pişkin et al., 2020).

Nematocidal Activity of Oxadiazole Derivatives

A study synthesized oxadiazole derivatives containing 1,3,4-thiadiazole amide groups, evaluating their nematocidal activities. Some compounds showed promising activity against the pine wood nematode, Bursaphelenchus xylophilus, indicating their potential as lead compounds for nematicide development (Liu et al., 2022).

properties

IUPAC Name

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23BrN4O3S2/c1-3-13-26(14-4-2)31(28,29)18-11-7-15(8-12-18)19(27)23-21-25-24-20(30-21)16-5-9-17(22)10-6-16/h5-12H,3-4,13-14H2,1-2H3,(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRERADOZHQXUIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23BrN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide

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